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Compound of Interest

Compound Name:
(R)-Methyl 3-hydroxy-2-

methylpropanoate

Cat. No.: B027092 Get Quote

A comprehensive guide to the spectroscopic properties of (R)-Methyl 3-hydroxy-2-
methylpropanoate, a valuable chiral building block in pharmaceutical and chemical synthesis.

This document provides a detailed overview of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for researchers, scientists, and drug development

professionals.

Spectroscopic Data Summary
(R)-Methyl 3-hydroxy-2-methylpropanoate, also known as the Roche ester, possesses the

molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1][2] Spectroscopic

analyses confirm its structure, featuring a methyl ester and a primary alcohol functional group

on a chiral backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of (R)-Methyl 3-hydroxy-2-methylpropanoate in deuterated

chloroform (CDCl₃) typically exhibits signals corresponding to the methyl ester, the methyl
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group at the chiral center, the methine proton, and the diastereotopic protons of the methylene

group adjacent to the hydroxyl group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.71 Singlet 3H -OCH₃ (methyl ester)

~3.67 Multiplet 2H
-CH₂- (adjacent to -

OH)

~2.68 Multiplet 1H -CH- (chiral center)

~1.21 Doublet 3H
-CH₃ (adjacent to -

CH-)

Variable Broad Singlet 1H -OH

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five

unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~175.5 C=O (ester carbonyl)

~66.0 -CH₂- (adjacent to -OH)

~51.8 -OCH₃ (methyl ester)

~43.5 -CH- (chiral center)

~14.0 -CH₃ (adjacent to -CH-)

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the hydroxyl and ester functional

groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch

~2970 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1170 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-

MS) with Electron Ionization (EI), provides information on the molecular weight and

fragmentation pattern.

m/z Relative Intensity Proposed Fragment Ion

118 Low [M]⁺ (Molecular ion)

87 Moderate [M - OCH₃]⁺

59 High [COOCH₃]⁺

45 Moderate [CH(CH₃)OH]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution is prepared by dissolving 5-25 mg of (R)-Methyl 3-hydroxy-
2-methylpropanoate in approximately 0.6-0.7 mL of a deuterated solvent, commonly

chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition: A standard ¹H NMR experiment is performed on a spectrometer (e.g.,

400 MHz). A typical single-pulse experiment involves a 90° pulse angle and a relaxation
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delay of 1-5 seconds between scans to ensure complete proton relaxation for accurate

integration.

¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is

utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom. A

30° pulse angle and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As (R)-Methyl 3-hydroxy-2-methylpropanoate is a liquid

at room temperature, a thin film is prepared by placing a drop of the neat liquid between two

salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.

FTIR Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer.

A background spectrum of the empty salt plates is recorded first and automatically

subtracted from the sample spectrum. The spectrum is typically acquired over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS with Electron Ionization): The sample is

introduced into a gas chromatograph (GC) to separate it from any impurities. The separated

compound then enters the mass spectrometer, where it is bombarded with a high-energy

electron beam (typically 70 eV) in a process called Electron Ionization (EI). This causes the

molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole. A detector

records the abundance of each ion, generating a mass spectrum which is a plot of relative

intensity versus m/z.

Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a chiral compound like (R)-Methyl 3-hydroxy-2-methylpropanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b027092?utm_src=pdf-body
https://www.benchchem.com/product/b027092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of (R)-Methyl 3-hydroxy-2-methylpropanoate
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data of (R)-Methyl 3-hydroxy-2-
methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027092#spectroscopic-data-of-r-methyl-3-hydroxy-2-
methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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